molecular formula C13H10ClN B14057702 1-(Chloromethyl)naphthalene-6-acetonitrile

1-(Chloromethyl)naphthalene-6-acetonitrile

Cat. No.: B14057702
M. Wt: 215.68 g/mol
InChI Key: DSUYQEHETCPSNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Naphthalene (B1677914) Chemistry

Naphthalene, a bicyclic aromatic hydrocarbon (C₁₀H₈), serves as a fundamental scaffold in medicinal and materials chemistry. ijpsjournal.comrasayanjournal.co.in Its derivatives are integral to numerous FDA-approved drugs, including Terbinafine (antifungal), Naproxen (anti-inflammatory), and Bedaquiline (antitubercular). nih.gov The chemical reactivity of naphthalene allows for the creation of a vast array of derivatives. Like benzene, it undergoes electrophilic substitution reactions, but generally more readily. wikipedia.orguomustansiriyah.edu.iq

The substitution pattern on the naphthalene ring is crucial in determining the molecule's properties and biological activity. uomustansiriyah.edu.iq The ring has two distinct positions for monosubstitution: the alpha (1, 4, 5, 8) and beta (2, 3, 6, 7) positions. wikipedia.org In 1-(Chloromethyl)naphthalene-6-acetonitrile, the presence of substituents at both an alpha and a beta position creates a specific molecular architecture that can be exploited for targeted chemical synthesis. The naphthalene core provides a rigid, aromatic platform, while the attached functional groups serve as handles for further chemical modification.

Role as a Synthetic Intermediate and Advanced Precursor

The primary significance of this compound lies in its role as a bifunctional synthetic intermediate. The two functional groups offer orthogonal reactivity, allowing for sequential or selective chemical transformations.

The Chloromethyl Group (-CH₂Cl): This group at the 1-position is highly reactive. The chlorine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic substitution reactions. nbinno.com This allows for the straightforward introduction of a wide variety of nucleophiles (such as amines, alcohols, thiols, and carbanions), enabling the extension of the carbon chain or the introduction of new functional groups at this position. nbinno.com This reactivity is fundamental to its use as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. guidechem.com

The Acetonitrile (B52724) Group (-CH₂CN): Located at the 6-position, the acetonitrile group is a versatile functional moiety. The cyano group can be hydrolyzed to a carboxylic acid (naphthylacetic acid) or an amide, reduced to a primary amine, or used in the construction of various heterocyclic rings. acs.orgchemicalbook.com Naphthylacetonitrile derivatives are valuable precursors in the synthesis of biologically active compounds and functional materials. chemicalbook.com

The combination of these two groups on a single naphthalene scaffold makes this compound an advanced precursor for creating complex polycyclic structures and libraries of novel compounds for biological screening.

Overview of Current Research Trajectories

While direct research on this compound is not widely published, current research on related naphthalene derivatives provides a clear indication of its potential applications. Research is actively exploring naphthalene-based molecules for a wide range of therapeutic uses, including as antimicrobial, anticancer, and anti-inflammatory agents. ijpsjournal.comderpharmachemica.comresearchgate.net

A significant trajectory involves using functionalized naphthalenes as key intermediates in multi-step syntheses. For instance, 1-(chloromethyl)naphthalene (B51744) is a well-established starting material for synthesizing various α-naphthalene derivatives. guidechem.comgoogle.com Furthermore, palladium-catalyzed reactions involving naphthalene derivatives are being developed to construct novel and complex molecular skeletons, with the cyano group in acetonitrile derivatives serving as a key reactive site for building molecular complexity. acs.org

Given these trends, the research trajectory for a compound like this compound would likely focus on its use as a specialized building block. Its bifunctional nature would allow synthetic chemists to design and construct novel molecular frameworks with potential applications in medicinal chemistry, particularly for developing new therapeutic agents where the naphthalene core is a known pharmacophore.

Physicochemical Properties of a Key Precursor

PropertyValueReferences
Molecular Formula C₁₁H₉Cl chemsynthesis.com
Molecular Weight 176.64 g/mol chemsynthesis.comsigmaaldrich.com
Appearance Solid sigmaaldrich.comchemicalbook.com
Melting Point 32 °C sigmaaldrich.comchemicalbook.com
Boiling Point 291-292 °C (at 760 mmHg) chemsynthesis.com
167-169 °C (at 25 mmHg) sigmaaldrich.com
Density 1.18 g/mL at 25 °C sigmaaldrich.comchemicalbook.com
Refractive Index n20/D 1.635 sigmaaldrich.comchemicalbook.com
Solubility Insoluble in water. Soluble in nonpolar organic solvents like benzene, toluene, and ether. guidechem.comchemicalbook.comsolubilityofthings.com
CAS Number 86-52-2 chemsynthesis.comsigmaaldrich.com

Synthetic Pathways and Key Reactions

The synthesis of this compound can be logically proposed based on established reactions of naphthalene and its derivatives. A likely approach would involve the introduction of the acetonitrile group first, followed by chloromethylation.

A common method for synthesizing the precursor 1-(chloromethyl)naphthalene is the chloromethylation of naphthalene. This reaction typically involves treating naphthalene with formaldehyde (B43269) (or paraformaldehyde) and hydrogen chloride, often in the presence of an acid catalyst like phosphoric acid or a Lewis acid. guidechem.comderpharmachemica.comorgsyn.org

ReactantsReagents/CatalystsConditionsProductReferences
Naphthalene, ParaformaldehydeConc. Hydrochloric Acid, O-Phosphoric Acid80-85 °C, 9-10 hours1-(Chloromethyl)naphthalene derpharmachemica.com
Naphthalene, ParaformaldehydeHydrochloric Acid, FeCl₃, CuCl₂, Benzyltriethylammonium chloride40 °C, 3 hours1-(Chloromethyl)naphthalene guidechem.com

The reactivity of the two functional groups in this compound would allow for a range of subsequent transformations.

Functional GroupReaction TypeReagentsResulting Product Class
-CH₂Cl Nucleophilic SubstitutionR-NH₂ (Amine)Substituted Naphthylmethylamine
Nucleophilic SubstitutionR-OH (Alcohol) / RO⁻Naphthylmethyl ether
Nucleophilic SubstitutionNaCN (Sodium Cyanide)Naphthylacetonitrile
-CH₂CN Hydrolysis (Acidic/Basic)H₃O⁺ or OH⁻Naphthylacetic acid
ReductionLiAlH₄ or H₂/CatalystNaphthylethylamine
Addition of Grignard ReagentR-MgBr then H₂ONaphthyl ketone

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10ClN

Molecular Weight

215.68 g/mol

IUPAC Name

2-[5-(chloromethyl)naphthalen-2-yl]acetonitrile

InChI

InChI=1S/C13H10ClN/c14-9-12-3-1-2-11-8-10(6-7-15)4-5-13(11)12/h1-5,8H,6,9H2

InChI Key

DSUYQEHETCPSNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CC#N)C(=C1)CCl

Origin of Product

United States

Synthetic Methodologies for 1 Chloromethyl Naphthalene 6 Acetonitrile and Its Precursors

Strategies for Chloromethylation of Naphthalene (B1677914) Derivatives

Formaldehyde- and Hydrochloric Acid-Based Approaches

The most common method for chloromethylating naphthalene involves the use of formaldehyde (B43269) and hydrochloric acid. orgsyn.orgderpharmachemica.com Paraformaldehyde, a solid polymer of formaldehyde, is frequently used as the formaldehyde source due to its convenient handling. orgsyn.orgderpharmachemica.comguidechem.com In this approach, the reagents are heated together with the naphthalene substrate. The reaction is typically carried out in a solvent, with glacial acetic acid being a common choice. unive.itorgsyn.org

A representative procedure involves heating a mixture of naphthalene, paraformaldehyde, glacial acetic acid, phosphoric acid, and concentrated hydrochloric acid at temperatures between 80-85°C for several hours. orgsyn.orgderpharmachemica.com The acidic conditions are essential for protonating the formaldehyde, which generates a highly electrophilic species that can then be attacked by the electron-rich naphthalene ring. wikipedia.org The resulting benzyl (B1604629) alcohol intermediate is rapidly converted to the chloromethyl derivative under the reaction conditions. wikipedia.org

Catalyst Systems in Chloromethylation Reactions

To enhance the efficiency, yield, and selectivity of the chloromethylation reaction, various catalyst systems are employed. These catalysts function by increasing the electrophilicity of the formaldehyde or by facilitating the reaction between different phases.

Lewis acids are widely used to catalyze the Blanc chloromethylation. wikipedia.org Catalysts such as zinc chloride (ZnCl₂), ferric chloride (FeCl₃), and copper(II) chloride (CuCl₂) are frequently employed. unive.itguidechem.comgoogle.com The Lewis acid coordinates to the oxygen atom of the protonated formaldehyde, further increasing the electrophilic character of the carbon atom and facilitating the attack by the aromatic ring. wikipedia.org

Recent methods have utilized a combination of Lewis acids to improve product yield and purity. One effective system employs a mixture of ferric chloride and copper(II) chloride. guidechem.comgoogle.com This dual-catalyst approach, combined with a high-concentration hydrochloric acid solution, has been shown to significantly reduce reaction temperature and time while increasing the yield of 1-chloromethylnaphthalene. guidechem.com

Catalyst SystemReactantsConditionsYieldReference
FeCl₃ / CuCl₂Naphthalene, Paraformaldehyde, 42.5% HCl40°C, 3 h97.1% chemicalbook.com
ZnCl₂Aromatic Hydrocarbons, Formaldehyde, HCl(g)Not specifiedNot specified unive.it
Phosphoric AcidNaphthalene, Paraformaldehyde, Conc. HCl, Acetic Acid80–85°C, 6 h74–77% orgsyn.org

Phase transfer catalysis (PTC) is another effective strategy to improve chloromethylation reactions, particularly when dealing with immiscible reactants. iosrjournals.org Quaternary ammonium salts, such as benzyl trimethyl ammonium chloride and benzyl triethyl ammonium chloride, are common phase transfer catalysts. google.compatsnap.com These catalysts work by transporting a reactant from one phase (e.g., aqueous) to another (e.g., organic), thereby increasing the reaction rate. iosrjournals.org

The use of PTC has been shown to improve both the conversion rate and the selectivity of the reaction. google.com For instance, the combination of a Lewis acid catalyst system (FeCl₃/CuCl₂) with a phase transfer catalyst like benzyltriethylammonium chloride has been demonstrated to be highly effective. guidechem.comchemicalbook.com This methodology effectively shortens reaction times and improves product purity, often allowing for purification by simple crystallization rather than distillation. guidechem.com

CatalystReactantConditionsYieldReference
Benzyltriethylammonium chlorideNaphthalene40°C, 3 h97.1% chemicalbook.com
Hexadecyl trimethyl ammonium bromideAnthraceneNot specified96% phasetransfercatalysis.com
C₆H₃(CH₃)₂[CH₂N⁺(CH₃)₃]Cl⁻m-xylene80°C, 90 minHigh iosrjournals.org

Reaction Condition Optimization for Chloromethylated Naphthalenes

Optimizing reaction conditions is critical for maximizing the yield and purity of chloromethylated naphthalenes while minimizing side products. Key parameters that are frequently adjusted include temperature, reaction time, and the molar ratios of reactants and catalysts.

One optimized protocol for the synthesis of 1-chloromethylnaphthalene involves reacting naphthalene with paraformaldehyde using a mixed catalyst system of FeCl₃ and CuCl₂ and benzyltriethylammonium chloride as a phase transfer catalyst. guidechem.comchemicalbook.com The reaction is conducted at a relatively low temperature of 40°C for 3 hours. chemicalbook.com This method not only provides a high yield (97.1%) and purity (99.6%) but also avoids the high temperatures and extended reaction times of older procedures, which can lead to the formation of by-products like bis-(chloromethyl)naphthalene and di-1-naphthylmethane. orgsyn.orgchemicalbook.com The use of a specific 42-43% hydrochloric acid solution also serves as a chlorine source and co-catalyst, enhancing the reaction's efficiency. guidechem.com

Synthesis of Acetonitrile (B52724) Functionality on Naphthalene Scaffolds

Once the chloromethylated naphthalene precursor is obtained, the next step is the introduction of the acetonitrile group (-CH₂CN). This is typically achieved through a nucleophilic substitution reaction where the chlorine atom of the chloromethyl group is displaced by a cyanide anion.

The standard method involves reacting the chloromethylnaphthalene derivative with an inorganic cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). googleapis.comgoogle.com The reaction is generally carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO). nih.gov For example, 1-bromo-2-(bromomethyl)naphthalene has been successfully converted to the corresponding acetonitrile derivative by reaction with KCN in DMSO, allowing the reaction to proceed overnight. nih.gov The amount of the cyanating agent used is typically in the range of 1 to 5 moles per mole of the halogenated methylnaphthalene. googleapis.com Following the reaction, the product, such as 2-naphthylacetonitrile, can be isolated by pouring the reaction mixture into water, which causes the organic product to precipitate. googleapis.comnih.gov

Alternative methods for introducing the nitrile group include palladium-catalyzed coupling reactions. For instance, 2-naphthylacetonitrile can be synthesized via a palladium-catalyzed decarboxylative coupling of cyanoacetate salts with aryl halides like 2-chloronaphthalene, achieving a high yield. chemicalbook.com

Cyanation Reactions for Acetonitrile Introduction

The introduction of the acetonitrile moiety is a critical step in the synthesis of the target compound. This is typically achieved through a cyanation reaction, which involves the introduction of a cyano (-CN) group. Various methods exist for the cyanation of aromatic compounds, which can be broadly categorized.

One common approach is the nucleophilic substitution of a suitable leaving group, such as a halide, with a cyanide salt. For the synthesis of a naphthalene-acetonitrile, a precursor like a halomethylnaphthalene could be reacted with a cyanide source.

Another strategy involves the direct C-H cyanation of the aromatic ring. Modern methods have been developed for this purpose, including copper-catalyzed reactions. For instance, a copper-based catalytic system can be used for the regioselective ortho C–H cyanation of vinylarenes nih.gov. While this specific method applies to vinylarenes, it highlights the ongoing development of direct C-H functionalization techniques that could potentially be adapted for naphthalene systems. The choice of catalyst and reaction conditions is crucial for controlling the position of the incoming cyano group nih.gov.

Furthermore, α-cyanation of unprotected alicyclic amines has been demonstrated, where an imine intermediate, formed in situ, reacts with trimethylsilyl cyanide (TMSCN) nih.govchemistryviews.org. This illustrates a pathway for introducing a cyano group adjacent to a nitrogen atom within a ring structure. While not directly applicable to the naphthalene core, it showcases the diversity of cyanation methodologies available to synthetic chemists.

Derivatization from Halomethylnaphthalene Precursors

The most direct precursor for the target compound is 1-(chloromethyl)naphthalene (B51744). This intermediate can be synthesized through various methods, primarily involving the chloromethylation of naphthalene.

A widely used method is the reaction of naphthalene with paraformaldehyde and hydrochloric acid youtube.com. This reaction is often carried out in the presence of a catalyst. The conditions for this electrophilic substitution reaction can be optimized to favor the formation of the desired 1-substituted product.

Table 1: Synthetic Methods for 1-(Chloromethyl)naphthalene

Reactants Catalyst/Reagents Conditions Yield Reference

Once 1-(chloromethyl)naphthalene is obtained, the subsequent step would be the introduction of the acetonitrile group at the 6-position. This presents a significant challenge due to the directing effects of the chloromethyl group.

Regioselective Synthetic Routes to Naphthalene-6-acetonitrile Frameworks

Achieving the specific 1,6-disubstitution pattern on the naphthalene ring is a key challenge. The inherent reactivity of the naphthalene core and the directing effects of existing substituents must be carefully managed.

Control of Substitution Patterns during Functionalization

The position of an incoming electrophile on a substituted naphthalene ring is dictated by the electronic properties of the substituent already present. Electrophilic aromatic substitution on naphthalene preferentially occurs at the 1-position (alpha-position) due to the higher stability of the resulting carbocation intermediate pearson.comyoutube.com.

When a substituent is already present at the 1-position, such as the chloromethyl group, it influences the position of the second substitution. The chloromethyl group is generally considered an ortho-, para-directing group, though it is also weakly deactivating. In the context of the naphthalene ring system, this would favor substitution at the 2-, 4-, 5-, and 7-positions. Therefore, direct electrophilic substitution on 1-(chloromethyl)naphthalene is unlikely to yield the desired 6-substituted product in high yield.

To achieve the 1,6-substitution pattern, multi-step synthetic strategies are often necessary. One such strategy is the Haworth synthesis, a classical method for constructing polynuclear aromatic hydrocarbons and their derivatives in a regioselective manner quora.comvpscience.org. This method involves a sequence of reactions, typically starting with a Friedel-Crafts acylation of a benzene derivative, followed by reduction, ring closure, and aromatization vpscience.org. By choosing the appropriate substituted benzene as a starting material, one can control the final substitution pattern on the naphthalene product. For instance, to obtain a 1,6-disubstituted naphthalene, a para-substituted benzene could be used as the initial reactant.

Another approach involves the Friedel-Crafts acylation of a 2-substituted naphthalene. It has been shown that the acylation of β-substituted naphthalenes can be directed to the 6-position under specific conditions, for example, using a Friedel-Crafts catalyst in an aprotic organic diluent google.comgoogle.com. This would create a 2,6-disubstituted naphthalene, which could then be further modified to yield the target 1-(chloromethyl)naphthalene-6-acetonitrile.

Modern synthetic methods also offer pathways to regioselectively substituted naphthalenes. For example, the reaction of 2-pyrones with aryne intermediates through a Diels-Alder reaction followed by decarboxylative aromatization provides a route to multisubstituted naphthalenes with well-defined substitution patterns rsc.org.

Purification and Isolation Techniques for Synthetic Intermediates

For other substituted naphthalene intermediates, a combination of techniques is typically employed. These include:

Extraction: To separate the product from the reaction mixture based on solubility differences.

Crystallization: An effective method for purifying solid compounds. The choice of solvent is critical for obtaining high purity crystals.

Chromatography: Techniques such as column chromatography or flash chromatography are widely used to separate closely related compounds, such as isomers that may have formed during the reaction nih.gov.

Distillation: For liquid compounds that are thermally stable, vacuum distillation can be used for purification.

The specific purification method will depend on the physical and chemical properties of the intermediate, such as its polarity, boiling point, and stability.

Chemical Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group on the naphthalene (B1677914) ring is highly susceptible to nucleophilic substitution, where the chlorine atom is readily displaced by a variety of nucleophiles. nbinno.com This reactivity is fundamental to its role as an intermediate in the synthesis of more complex molecules. nbinno.com

The benzylic-like chloride of 1-(chloromethyl)naphthalene (B51744) (1-CMN) is an excellent leaving group, facilitating reactions with a wide array of nucleophiles. Kinetic studies on the reaction of 1-CMN with various meta- and para-substituted anilines in methanol (B129727) have shown that the reaction follows a bimolecular SN2 mechanism. ias.ac.in

The reaction rates are influenced by the electronic properties of the substituents on the aniline (B41778) nucleophile. Electron-releasing groups such as methoxy, ethoxy, and methyl groups accelerate the reaction, while electron-withdrawing groups like chloro and nitro groups retard it. ias.ac.in This is consistent with the nucleophilic character of the amine attacking the electrophilic carbon of the chloromethyl group.

Table 1: Second-Order Rate Constants for the Reaction of 1-(Chloromethyl)naphthalene with Substituted Anilines in Methanol at 35°C ias.ac.in

Nucleophile (Substituted Aniline)Substituentk₂ × 10⁵ (L·mol⁻¹·s⁻¹)
p-Anisidinep-OCH₃165.90
p-Phenetidinep-OC₂H₅141.20
p-Toluidinep-CH₃52.48
AnilineH20.42
p-Chloroanilinep-Cl4.90
m-Chloroanilinem-Cl1.58
m-Nitroanilinem-NO₂0.29

This interactive table summarizes the kinetic data for the nucleophilic substitution reaction, illustrating the effect of substituents on the reaction rate.

Beyond anilines, 1-(chloromethyl)naphthalene can react with other nucleophiles, including amines and triazoles, to form various derivatives. derpharmachemica.com

A key transformation of 1-(chloromethyl)naphthalene is its conversion to 1-naphthalene acetonitrile (B52724). This is a direct application of the nucleophilic substitution reaction, where a cyanide salt (such as sodium cyanide) serves as the nucleophile. google.com The cyanide ion displaces the chloride ion to form a new carbon-carbon bond, yielding the corresponding naphthalene-acetonitrile derivative. This reaction is a crucial step in the synthesis of various compounds, including 1-naphthylacetic acid and 1-naphthalene acetamide. google.com

Palladium-Catalyzed Reactions Involving the Naphthalene Core and Acetonitrile Moiety

The naphthalene system can undergo more complex transformations, particularly through palladium catalysis. These reactions often involve the dearomatization of the naphthalene ring and can be highly regioselective.

Palladium catalysts enable the reaction of 1-(chloromethyl)naphthalenes with (hetero)arylacetonitriles, leading to either para- or ortho-acylated naphthalene products in good to high yields. nih.govacs.org This transformation is a dearomative reaction, where the aromaticity of the naphthalene ring is temporarily disrupted. rsc.org Interestingly, the direct nucleophilic substitution at the benzylic position by the arylacetonitrile is not observed in these palladium-catalyzed reactions. nih.govacs.org

A remarkable feature of the palladium-catalyzed reaction between 1-(chloromethyl)naphthalenes and arylacetonitriles is that the regioselectivity can be controlled by the choice of phosphine (B1218219) ligand on the palladium catalyst. nih.govacs.org

A sterically bulky ligand , such as tert-butyl(diphenyl)phosphine (tBuPPh₂), directs the reaction to yield para-acylated products. nih.govacs.orgrsc.org

A sterically less bulky ligand , such as dimethyl(phenyl)phosphine (Me₂PPh), favors the formation of ortho-acylated products. nih.govacs.orgrsc.org

This ligand-controlled regioselectivity provides a powerful tool for the selective synthesis of different diaryl ketone isomers. nih.govacs.org

Table 2: Ligand-Controlled Regioselectivity in the Palladium-Catalyzed Reaction of 1-(Chloromethyl)naphthalene with Phenylacetonitrile nih.govrsc.org

LigandProductRegioselectivity
tBuPPh₂ (Bulky)para-Acylated NaphthaleneFavored
Me₂PPh (Less Bulky)ortho-Acylated NaphthaleneFavored

This interactive table illustrates how the choice of a phosphine ligand dictates the regiochemical outcome of the dearomatization reaction.

The mechanism of the ligand-controlled dearomatization has been investigated through Density Functional Theory (DFT) calculations. rsc.orgrsc.org The reaction proceeds through a benzylpalladium intermediate, which can exist in different coordination modes (η³-benzylpalladium or η¹-benzylpalladium). nih.govacs.org

The key steps in the proposed catalytic cycle are:

Oxidative addition of the palladium(0) catalyst to the C-Cl bond of 1-(chloromethyl)naphthalene.

Formation of an η³-exo-(naphthyl)methyl palladium intermediate.

Coordination of the arylacetonitrile, which transforms into a phenylethenimine ligand.

An intramolecular C-C bond coupling (reductive elimination) between the (naphthyl)methyl ligand and the phenylethenimine ligand. This step is regioselectivity-determining.

DFT studies have shown that with the bulky tBuPPh₂ ligand, the transition state leading to the para-substituted product is lower in energy due to the avoidance of steric repulsion between the ligand and the phenylethenimine moiety. rsc.orgrsc.org Conversely, with the smaller Me₂PPh ligand, the transition state for the formation of the ortho-substituted product is favored, which is attributed to stabilizing π-π stacking interactions between the phenylethenimine ligand and the (naphthyl)methyl ligand. rsc.org

Reactivity of the Acetonitrile Group in Functionalization

The acetonitrile moiety (-CH₂CN) at the 6-position of the naphthalene ring is a versatile functional group capable of undergoing a wide range of transformations. Its reactivity stems from both the carbon-nitrogen triple bond and the acidity of the adjacent methylene (B1212753) protons.

Transformations of the Nitrile Functionality

The cyano group is a valuable precursor that can be converted into several other important functional groups through various organic reactions. researchgate.netresearchgate.net The electrophilic nature of the nitrile carbon allows it to react with nucleophiles, leading to a variety of addition products. libretexts.orgopenstax.org

Key transformations include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. This two-stage process first yields an amide intermediate, which upon further hydrolysis, produces a carboxylic acid, specifically (1-(chloromethyl)naphthalen-6-yl)acetic acid. libretexts.orgchemistrysteps.com

Reduction: The nitrile group can be reduced to a primary amine, yielding 2-(1-(chloromethyl)naphthalen-6-yl)ethan-1-amine. A strong reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. libretexts.orgopenstax.org

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile. The resulting imine anion intermediate can be hydrolyzed to form a ketone. openstax.orglibretexts.org For example, reaction with methylmagnesium bromide followed by hydrolysis would yield 1-(1-(chloromethyl)naphthalen-6-yl)propan-2-one.

Reaction TypeReagentsProduct Functional Group
HydrolysisH₃O⁺ or OH⁻, H₂O, heatCarboxylic Acid (-COOH)
Reduction1. LiAlH₄ 2. H₂OPrimary Amine (-CH₂NH₂)
Grignard Reaction1. R-MgBr 2. H₃O⁺Ketone (-C(O)R)

Reactions Involving the Methylene Carbon Adjacent to the Nitrile

The electron-withdrawing nature of the cyano group increases the acidity of the protons on the adjacent methylene carbon (-CH₂-). This allows for the deprotonation of this carbon by a suitable base to form a resonance-stabilized carbanion. This nucleophilic carbanion can then participate in various carbon-carbon bond-forming reactions.

Common reactions involving this methylene carbon include:

Alkylation: The carbanion can react with alkyl halides in a nucleophilic substitution reaction to introduce an alkyl group at the alpha-position.

Acylation: Reaction with acyl chlorides or anhydrides can introduce an acyl group, leading to the formation of β-ketonitriles.

Condensation Reactions: The nucleophilic carbanion can add to carbonyl compounds, such as aldehydes and ketones, in reactions like the Knoevenagel condensation.

Reaction TypeReagentsGeneral Product Structure
Alkylation1. Base (e.g., NaH, LDA) 2. R-XNaphthyl-CHR-CN
Acylation1. Base 2. R-C(O)ClNaphthyl-CH(C(O)R)-CN
Aldol-type Condensation1. Base 2. R₂C=ONaphthyl-C(CN)=CR₂

Reactions of the Naphthalene Ring System

The naphthalene core of the molecule is an aromatic system that primarily undergoes electrophilic aromatic substitution. The reactivity and regioselectivity of these substitutions are influenced by the two substituents already present on the ring. ijrpr.com

Electrophilic Aromatic Substitution Potentials

Naphthalene is generally more reactive towards electrophiles than benzene. The positions of further substitution on the 1-(chloromethyl)-6-(cyanomethyl)naphthalene ring are dictated by the combined directing effects of the existing groups.

Directing Effects of Substituents:

1-(Chloromethyl) Group (-CH₂Cl): This group is considered weakly deactivating due to the inductive electron withdrawal by the chlorine atom. It acts as an ortho, para-director. In the context of the naphthalene ring, it directs incoming electrophiles primarily to the 2- and 4-positions.

6-(Acetonitrile) Group (-CH₂CN): This group is also deactivating due to the electron-withdrawing nature of the nitrile. As a substituent on the β-position (C-6), it deactivates its own ring and would direct incoming electrophiles to the 5- and 7-positions.

Predicted Regioselectivity: When multiple substituents are present, the position of the next substitution is determined by a combination of their effects. youtube.com Both groups on 1-(Chloromethyl)naphthalene-6-acetonitrile are deactivating. However, electrophilic attack generally favors the ring that is least deactivated. The -CH₂Cl group is typically less deactivating than the -CH₂CN group. Therefore, substitution is predicted to occur preferentially on the ring bearing the chloromethyl group (the ring containing carbons 1-4). The primary products would be the result of substitution at the 4-position, which is para to the chloromethyl group, and to a lesser extent at the 2-position (ortho). Substitution at the 8-position is sterically hindered.

EAS ReactionReagentsPredicted Major Product Position
NitrationHNO₃, H₂SO₄4-nitro
BrominationBr₂, FeBr₃4-bromo
Friedel-Crafts AcylationRCOCl, AlCl₃4-acyl

Rearomatization Processes

Rearomatization is a critical and energetically favorable step in reactions involving aromatic rings. It is the process by which a non-aromatic or partially aromatic intermediate restores its stable, fully aromatic system.

In Electrophilic Aromatic Substitution: The mechanism of EAS involves an initial attack by an electrophile on the π-system of the naphthalene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex (or Wheland intermediate). This intermediate is non-aromatic. The final step of the reaction is the rapid loss of a proton (H⁺) from the carbon atom that was attacked by the electrophile. The electrons from the C-H bond move back into the ring, restoring the stable 10 π-electron aromatic system and yielding the substituted product. The significant energy gain from restoring aromaticity is the primary driving force for the substitution reaction rather than an addition reaction. acs.org

In Synthesis: Rearomatization is also a key final step in many synthetic routes to substituted naphthalenes. For instance, methods that construct the second ring, such as the Haworth synthesis, often produce a hydrogenated intermediate (like a tetralone derivative). A subsequent dehydrogenation or elimination step is required to aromatize this ring and form the final naphthalene product. acs.org This process, often catalyzed by metals like palladium, removes hydrogen atoms to re-establish the aromatic π-system. ijrpr.com

Mechanistic and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT calculations have been instrumental in unraveling the complexities of reactions involving 1-(chloromethyl)naphthalene (B51744), most notably in the context of palladium-catalyzed dearomatization reactions. These studies have not only corroborated experimental findings but have also offered predictive models for reaction outcomes.

Theoretical studies have detailed the mechanistic pathways of the palladium-catalyzed dearomatic reaction of 1-(chloromethyl)naphthalene with nucleophiles such as phenylacetonitrile. rsc.orgrsc.org The proposed catalytic cycle, as elucidated by DFT calculations, involves several key steps. Initially, the palladium catalyst undergoes oxidative addition to the C-Cl bond of 1-(chloromethyl)naphthalene to form a palladium intermediate. This is followed by the coordination of the nucleophile and subsequent transformations that lead to the final product.

Two primary pathways have been investigated: one that proceeds through an η³-exo to η³-endo rearrangement of the (naphthyl)methyl ligand, and another that involves a direct reductive elimination from the η³-exo intermediate. rsc.org Computational results indicate that the direct reductive elimination pathway is generally more favorable. acs.org

In a related palladium-catalyzed dearomatization reaction with the cyclic amine morpholine (B109124), DFT calculations have shown that the reductive elimination to form the dearomatized product occurs through an intramolecular C–N bond coupling. This coupling takes place between the para-carbon of an η³-exo-(naphthyl)methyl ligand and the nitrogen atom of the amide ligand. acs.org

A critical aspect of mechanistic studies is the identification and characterization of transition states and their associated energy barriers, which govern the kinetics of a reaction. DFT calculations have been employed to map the potential energy surfaces of these reactions, providing quantitative data on the energetics of various intermediates and transition states.

For the palladium-catalyzed reaction of 1-(chloromethyl)naphthalene with phenylacetonitrile, the energy barriers for the formation of ortho- and para-substituted products are highly dependent on the nature of the phosphine (B1218219) ligand on the palladium catalyst. rsc.org With a bulky ligand like tBuPPh₂, the transition state leading to the para-substituted product is energetically favored. Conversely, with a smaller ligand such as Me₂PPh, the transition state for the formation of the ortho-substituted product is more stable. rsc.org

The free energy barrier for the C-N bond coupling in the reaction with morpholine was calculated to be only 13.1 kcal/mol, which is significantly lower than the barrier for the pathway involving an η³-endo-(naphthyl)methyl intermediate (37.8 kcal/mol). acs.org

Calculated Free Energy Barriers for Ligand-Controlled Regioselectivity
LigandPathwayTransition StateFree Energy Barrier (kcal/mol)
tBuPPh₂ (Bulky)Para-substitutionTS4–67.8
Ortho-substitutionTS4–710.4
Me₂PPh (Small)Para-substitutionTS'4–610.2
Ortho-substitutionTS'4–77.3

The ability to control the regioselectivity of a reaction is a cornerstone of modern organic synthesis. Computational studies have provided a clear rationale for the ligand-controlled regioselectivity observed in the palladium-catalyzed reactions of 1-(chloromethyl)naphthalene. rsc.orgresearchgate.net

When a sterically bulky ligand like tBuPPh₂ is used, the formation of the ortho-substituted product is disfavored due to significant steric repulsion between the phenyl group of the tBuPPh₂ ligand and the phenyl group of the phenylethenimine ligand in the transition state. rsc.org This steric clash raises the energy of the ortho-transition state, making the para-substitution pathway more favorable.

In contrast, with a sterically less bulky ligand like Me₂PPh, the system can adopt a conformation that allows for favorable π-π stacking interactions between the phenyl group of the phenylethenimine ligand and the (naphthyl)methyl ligand. rsc.org These stabilizing interactions are more pronounced in the transition state leading to the ortho-product, thus making it the preferred pathway. rsc.org

While many computational studies are performed in the gas phase to simplify calculations, the inclusion of solvent effects is crucial for accurately modeling reaction pathways in solution. The choice of solvent can influence the stability of intermediates and transition states, thereby affecting reaction rates and selectivity.

In theoretical studies of related naphthalene (B1677914) compounds, such as 1-(chloromethyl)-2-methylnaphthalene, Time-Dependent Density Functional Theory (TD-DFT) calculations have been performed to study electronic absorption spectra in different solvents, including DMSO and chloroform. nih.gov These studies highlight the importance of considering the solvent environment when investigating the electronic properties and reactivity of molecules. Although specific DFT studies on the solvent effects in the dearomatization of 1-(chloromethyl)naphthalene are not extensively detailed in the primary literature, it is a recognized principle that the polarity and nature of the solvent can play a significant role in the energetics of the reaction pathway.

Quantum Chemical Calculations

Beyond DFT, other quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of molecules like 1-(chloromethyl)naphthalene.

The electronic structure of a molecule, particularly the nature of its frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), is key to understanding its reactivity. For aromatic systems like naphthalene, the HOMO and LUMO are typically π-orbitals delocalized over the ring system.

Quantum chemical calculations on 1-(chloromethyl)-2-methylnaphthalene have shown that a small HOMO-LUMO energy gap is indicative of potential charge transfer interactions within the molecule. nih.gov This suggests that the naphthalene core is susceptible to electronic perturbations and can readily engage in reactions involving the transfer of electron density. The frontier molecular orbitals are central to chemical reactivity, as they are the most available orbitals for interactions with electrophiles (LUMO) and nucleophiles (HOMO). sinica.edu.tw The analysis of these orbitals can predict the most likely sites for chemical attack and the feasibility of a given reaction pathway.

Aromaticity Indices and Stability Assessments

The stability and reactivity of 1-(chloromethyl)naphthalene-6-acetonitrile are fundamentally governed by the aromatic character of its core naphthalene system. Aromaticity, a key concept in organic chemistry, imparts significant thermodynamic stability. The degree of aromaticity can be quantified using various computational indices.

Theoretical Aromaticity of the Naphthalene Core: The parent naphthalene molecule is a classic aromatic hydrocarbon, and its derivatives are expected to retain a high degree of this character. nih.gov Computational studies on naphthalene and its aza-derivatives have utilized several indices to quantify this property, providing a baseline for understanding the substituted compound . researchgate.net

HOMA (Harmonic Oscillator Model of Aromaticity): This geometry-based index evaluates the deviation of bond lengths from an ideal aromatic system. A value of 1 indicates a fully aromatic system. Naphthalene itself has a very high HOMA value, and it is anticipated that this compound would exhibit a similarly high value, as the substituents are not expected to cause severe geometric distortion of the aromatic core. researchgate.net

NICS (Nucleus-Independent Chemical Shift): This magnetic criterion measures the magnetic shielding at the center of a ring. Large negative NICS values are indicative of strong diatropic ring currents, a hallmark of aromaticity.

PDI (π-Electron Delocalization Index) and FLU (Aromatic Fluctuation Index): These electronic indices measure the extent of π-electron delocalization. High PDI and low FLU values correspond to greater aromaticity. researchgate.netdtu.dk

Influence of Substituents: The two substituents, chloromethyl (-CH₂Cl) and acetonitrile (B52724) (-CH₂CN), are connected to the naphthalene ring via a methylene (B1212753) bridge. This saturated linker prevents direct resonance (mesomeric) effects between the substituents and the π-system of the rings. Therefore, their influence on the aromaticity of the naphthalene core is primarily through weaker, distance-dependent inductive effects. Both groups are inductively electron-withdrawing, which would slightly reduce the electron density of the π-system. This perturbation is generally expected to cause a minor decrease in the aromaticity compared to unsubstituted naphthalene. A computational study on aza-derivatives of naphthalene showed that the position and nature of substituents can modulate the aromaticity of the system. researchgate.net

Table 1: Theoretical Aromaticity Indices for Naphthalene and Predicted Trends for this compound

Aromaticity IndexTypical Value for NaphthalenePredicted Trend for this compoundRationale
HOMA ~0.9Slightly lowerMinor bond length alteration due to inductive effects.
NICS(0) Highly negativeSlightly less negativeMinor reduction in diatropic ring current due to inductive electron withdrawal.
PDI HighSlightly lowerMinor decrease in π-electron delocalization.
FLU LowSlightly higherMinor increase in electronic fluctuation due to substitution.

Kinetic Studies of Reactions Involving this compound

The most prominent reactive site on this compound is the chloromethyl group. This functional group is analogous to a benzyl (B1604629) chloride, making it highly susceptible to nucleophilic substitution reactions where the chloride ion acts as a good leaving group. While specific kinetic data for the target molecule are not available, extensive research on the closely related compound 1-chloromethylnaphthalene (1-CMN) provides a strong foundation for predicting its kinetic behavior. ias.ac.in

A detailed study investigated the bimolecular rate constants for the nucleophilic substitution reaction of 1-CMN with aniline (B41778) and various substituted anilines in different solvents and at different temperatures. ias.ac.in The reactions were found to follow second-order kinetics, consistent with an Sₙ2 mechanism.

Key Findings from the Kinetic Study of 1-Chloromethylnaphthalene (1-CMN): ias.ac.in

Solvent Effects: The reaction rate was observed to decrease as the dielectric constant of the solvent decreased, for instance, when moving from methanol (B129727) to ethanol (B145695) to n-butanol. This trend is typical for Sₙ2 reactions involving neutral nucleophiles, where a more polar solvent can stabilize the reactants more than the dispersed charge in the transition state.

Temperature Effects: The reactions exhibited a clear Arrhenius dependence, with rate constants increasing with temperature. Thermodynamic parameters such as the energy of activation (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) were calculated and found to be in the order expected for bimolecular nucleophilic substitution reactions.

Substituent Effects: The study employed the Hammett relation to analyze the effect of substituents on the aniline nucleophile. The negative values of the reaction constant (ρ) indicated that electron-donating groups on the aniline accelerated the reaction, as expected for a nucleophilic attack.

Table 2: Representative Bimolecular Rate Constants (k₂) for the Reaction of 1-Chloromethylnaphthalene with Anilines in Methanol ias.ac.in

Temperature (°C)Anilinek₂ x 10⁵ (L mol⁻¹ s⁻¹)
35Aniline30.0
35p-Toluidine61.2
35p-Anisidine105.0
40Aniline45.1
45Aniline66.2

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the behavior of molecules in the condensed phase, providing insights into solute-solvent interactions, solvation shell structure, and dynamic processes at an atomistic level. mdpi.com Although no MD simulations have been specifically reported for this compound, its behavior can be inferred from simulations of naphthalene in relevant solvents like acetonitrile. researchgate.net

An MD simulation of this molecule would typically involve the following components:

Force Field: A set of parameters (e.g., from OPLS, AMBER, or CHARMM) that define the potential energy of the system, including bond lengths, angles, dihedrals, and non-bonded (van der Waals and electrostatic) interactions.

Solvent Box: The solute molecule placed in the center of a periodic box filled with explicit solvent molecules (e.g., acetonitrile).

Simulation Protocol: An initial energy minimization, followed by equilibration at a target temperature and pressure (NPT ensemble), and a final production run (NVT or NPT ensemble) from which structural and dynamic properties are calculated.

Expected Solution-Phase Behavior in Acetonitrile: A simulation of this compound in acetonitrile would likely reveal several key features:

Solvation of the Naphthalene Core: Based on simulations of naphthalene in acetonitrile, the solvent molecules are expected to organize around the aromatic core. researchgate.net The linear acetonitrile molecules may favor a parallel orientation to the naphthalene plane to maximize favorable π-π and van der Waals interactions. This would be observable by analyzing the radial distribution functions (RDFs) between the atoms of the solute and solvent. researchgate.net

Interactions with Polar Substituents: The two substituents introduce significant polarity. The nitrile group (-C≡N) has a strong dipole moment, and the chloromethyl group (-CH₂Cl) is also polar. These groups will be the primary sites for strong, specific electrostatic interactions with the polar acetonitrile solvent. Acetonitrile molecules would orient their dipoles to favorably interact with these sites, forming a structured and tightly bound local solvation shell.

Molecular Dynamics: The simulation would capture the rotational and translational diffusion of the solute molecule, as well as the fluxional nature of the surrounding solvent shell. nih.gov The mobility of the solute would be influenced by its size, shape, and the strength of its interactions with the solvent.

Table 3: Typical Parameters for a Molecular Dynamics Simulation Setup

ParameterExample Value/DescriptionPurpose
Force Field OPLS-AA / GAFFDefines the potential energy function for all atoms.
Solvent Model Six-site model for acetonitrileAccurately represents the geometry and charge distribution of the solvent. rsc.org
Box Size Cubic box with sides ~50 ÅCreates a periodic system to simulate bulk solution.
Temperature 298 K (25 °C)Controlled via a thermostat (e.g., Nosé-Hoover).
Pressure 1 atmControlled via a barostat (e.g., Parrinello-Rahman).
Simulation Time 50-100 nanosecondsSufficient time to sample conformational space and solvation dynamics.

In-depth Analysis of this compound Reveals Limited Publicly Available Data

A comprehensive review of scientific literature and chemical databases indicates a significant lack of specific, publicly available information regarding the chemical compound “this compound.” While extensive data exists for the related compound, 1-(chloromethyl)naphthalene, and its various derivatives, detailed research findings, and applications specifically pertaining to the 6-acetonitrile substituted variant remain largely undocumented in accessible sources.

The initial investigation sought to elaborate on the applications of this compound in advanced organic synthesis and polymer chemistry. However, the search for its utilization as a building block for complex naphthalene derivatives, its role in polymer chemistry, and its application in the design of functional molecules did not yield specific results for this particular compound.

Information is readily available for the precursor, 1-(chloromethyl)naphthalene, which serves as an important intermediate in the synthesis of various naphthalene derivatives. google.compatsnap.comsrinnovationsindia.co.ingoogle.com This compound, with the CAS number 86-52-2, is a well-characterized molecule. chemsynthesis.combldpharm.comsigmaaldrich.comfda.gov Its synthesis is documented through methods such as the chloromethylation of naphthalene. chemicalbook.comgoogle.comderpharmachemica.com The reactive chloromethyl group makes it a versatile reagent for introducing the naphthylmethyl moiety into other molecules through nucleophilic substitution. nbinno.com

For instance, 1-(chloromethyl)naphthalene is a known precursor for the synthesis of 1-naphthylacetic acid and its analogs. google.comresearchgate.net It is also used in the preparation of 1-naphthaleneacetonitrile. google.compatsnap.com Furthermore, its role as an initiator in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) has been explored, allowing for the synthesis of polymers with specific architectures. chemicalbook.comnbinno.comnbinno.com

The concept of utilizing naphthalene-based structures in the design and synthesis of functional molecules is an active area of research. nih.govnih.govbiointerfaceresearch.com Similarly, convergent and divergent synthesis strategies are employed to create complex molecules, including those with a naphthalene core. wikipedia.orgresearchgate.netnih.gov However, the specific application of this compound within these synthetic strategies is not explicitly detailed in the available literature.

While information on isomers, such as 2-[4-(chloromethyl)-2-naphthalenyl]acetonitrile, exists, this does not provide the specific data required for a thorough analysis of the this compound isomer. guidechem.com

Applications in Advanced Organic Synthesis

Design and Synthesis of Naphthalene-Based Functional Molecules

Exploration as a Scaffold for Ligand Synthesis

The unique structural arrangement of 1-(chloromethyl)naphthalene-6-acetonitrile makes it an intriguing scaffold for the design and synthesis of novel ligands for coordination chemistry and catalysis. The naphthalene (B1677914) backbone provides a defined geometry, while the two functional groups offer anchor points for the introduction of various donor atoms.

The chloromethyl group is susceptible to nucleophilic substitution, allowing for the facile introduction of phosphine (B1218219), amine, or thiol groups. nbinno.com For instance, reaction with secondary phosphines can yield phosphine-functionalized naphthalene derivatives. Simultaneously, the acetonitrile (B52724) group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional coordination sites. This dual functionality allows for the creation of bidentate or even tridentate ligands with tunable steric and electronic properties. The choice of catalyst ligand can control the regioselectivity of reactions involving such scaffolds. nbinno.com

Table 1: Potential Ligand Modifications of this compound

Reagent Functional Group Targeted Resulting Moiety Potential Ligand Type
Diphenylphosphine Chloromethyl -CH₂P(C₆H₅)₂ P-donor
Diethylamine Chloromethyl -CH₂N(C₂H₅)₂ N-donor
1. H₂SO₄, H₂O; 2. SOCl₂ Acetonitrile -CH₂COCl Acylating agent for amine/alcohol containing moieties

The synthesis of such ligands derived from naphthalene precursors is a subject of ongoing research, with applications in asymmetric catalysis and materials science.

Precursor for Materials Science Applications (excluding specific material properties)

In the realm of materials science, this compound serves as a potential monomer or cross-linking agent for the synthesis of functional polymers. The chloromethyl group can participate in polymerization reactions, such as Friedel-Crafts alkylations or atom transfer radical polymerization (ATRP), to form polymers with a naphthalene-containing backbone. 1-(Chloromethyl)naphthalene (B51744) has been investigated as an initiator for the ATRP of styrene. chemicalbook.com

The acetonitrile group, either in its native form or after conversion to other functional groups (e.g., carboxylic acid, amine), can be used to modify the properties of the resulting polymer or to graft other molecules onto the polymer chain. This allows for the creation of materials with tailored functionalities for applications in areas such as organic electronics or sensor technology. The rigid naphthalene unit can impart desirable thermal and mechanical properties to the polymer backbone.

Strategic Use in Multi-Step Synthesis of Targeted Chemical Entities

The differential reactivity of the chloromethyl and acetonitrile groups in this compound makes it a strategic starting material for the multi-step synthesis of complex organic molecules. The chloromethyl group is generally more electrophilic and reactive towards nucleophiles than the acetonitrile group. This allows for selective functionalization of the chloromethyl group while leaving the acetonitrile moiety intact for subsequent transformations.

For example, the chloromethyl group can be converted to an aldehyde, alcohol, or ether, or used in the formation of a carbon-carbon bond via reaction with a suitable nucleophile. Following this initial transformation, the acetonitrile group can then be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form a ketone. This sequential functionalization provides a powerful tool for the synthesis of highly substituted naphthalene derivatives, which are common motifs in pharmaceuticals and agrochemicals. srinnovationsindia.co.in 1-(Chloromethyl)naphthalene is a known intermediate in the synthesis of various compounds including 1-naphthylacetonitrile (B90670) and 1-naphthylacetic acid. google.comgoogle.com

Table 2: Orthogonal Reactivity of this compound

Reaction Step Reagent/Condition Functional Group Reacted Intermediate/Product
Step 1 NaN₃ Chloromethyl 1-(Azidomethyl)naphthalene-6-acetonitrile
Step 2 1. H₂/Pd-C; 2. H₃O⁺ Azide and Nitrile 6-(Aminomethyl)-1-naphthaleneacetic acid
Step 1 KCN Chloromethyl 1,6-Naphthalenediacetonitrile

This strategic approach, leveraging the inherent reactivity differences of the two functional groups, minimizes the need for protecting groups and can lead to more efficient and atom-economical synthetic routes.

Analytical and Spectroscopic Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Detailed experimental NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 1-(Chloromethyl)naphthalene-6-acetonitrile, are not available in published literature.

Proton (¹H) NMR Spectroscopy for Structural Confirmation

Specific ¹H NMR spectra or tabulated data for this compound could not be found. This information is essential for the definitive assignment of protons on the naphthalene (B1677914) ring, the chloromethyl group (-CH₂Cl), and the acetonitrile (B52724) methylene (B1212753) group (-CH₂CN).

Carbon-¹³C NMR Spectroscopy for Carbon Framework Analysis

Published ¹³C NMR spectral data for this compound, which would confirm the carbon skeleton of the molecule, including the quaternary carbons and the distinct signals for the chloromethyl and acetonitrile carbons, are not available.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

There are no available research findings or datasets from two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation) for this compound. These techniques are crucial for establishing connectivity between protons and carbons, and for unambiguous structural elucidation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While the theoretical molecular weight of this compound can be calculated, specific experimental mass spectrometry data, including parent ion peaks and fragmentation patterns, are not documented in the available literature.

High-Resolution Mass Spectrometry (HRMS)

No high-resolution mass spectrometry data for this compound has been found. HRMS data would provide the exact mass of the molecule, which is used to determine its elemental composition with high accuracy.

Infrared (IR) Spectroscopy for Functional Group Identification

Experimentally obtained Infrared (IR) spectra for this compound are not available. Such spectra would be used to identify characteristic absorption bands for its functional groups, notably the nitrile (C≡N) stretch and the C-Cl stretch of the chloromethyl group.

Due to the absence of this fundamental data, a scientifically accurate and informative article that strictly adheres to the provided outline and content requirements cannot be generated at this time.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a crucial technique for characterizing compounds with chromophores, such as the aromatic naphthalene core of this compound. This method measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The naphthalene ring system possesses a conjugated π-electron system that gives rise to characteristic absorption bands. researchgate.net

The absorption spectrum is influenced by the substituents on the naphthalene core. Both the chloromethyl and the acetonitrile groups act as auxochromes, which can modify the position (wavelength) and intensity of the absorption maxima (λmax). mdpi.com Typically, substitution on the naphthalene ring causes a bathochromic (red) shift to longer wavelengths. mdpi.com The spectrum for this compound is expected to show strong absorption bands characteristic of π-π* transitions. researchgate.net Analysis is typically performed by dissolving the compound in a UV-transparent solvent, such as ethanol (B145695) or cyclohexane. researchgate.net

Table 1: Representative UV-Vis Absorption Data for a Substituted Naphthalene

Wavelength (λmax) Molar Absorptivity (ε) Transition
~225 nm ~80,000 M⁻¹cm⁻¹ S₀ → S₃
~285 nm ~7,000 M⁻¹cm⁻¹ S₀ → S₂

Fluorescence Spectroscopy for Photophysical Properties

Naphthalene and its derivatives are well-known for their fluorescent properties, making fluorescence spectroscopy a valuable tool for their characterization. nih.gov This technique involves exciting the molecule with UV light and measuring the subsequent emission of light at a longer wavelength. The resulting spectrum provides information on the electronic structure and excited-state properties of the molecule.

For this compound, key photophysical parameters that can be determined include the fluorescence excitation and emission maxima (λex and λem), the fluorescence quantum yield (Φf), and the fluorescence lifetime (τf). The quantum yield represents the efficiency of the fluorescence process, while the lifetime describes the average time the molecule spends in the excited state. These properties are highly sensitive to the molecular structure and the local environment, such as the polarity of the solvent. nih.gov

Table 2: Typical Photophysical Properties for a Naphthalene Derivative

Property Value Description
Excitation Maxima (λex) ~285 nm Wavelength of maximum absorption leading to fluorescence.
Emission Maxima (λem) ~330-350 nm Wavelength of maximum fluorescence intensity.
Fluorescence Quantum Yield (Φf) 0.1 - 0.3 Ratio of photons emitted to photons absorbed.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a synthesized compound like this compound, chromatography is essential for assessing its purity, isolating it from byproducts, and monitoring the progress of its synthesis.

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. asianpubs.org For this compound, GC can be used to determine its purity by separating it from any volatile starting materials or impurities. asianpubs.org The sample is vaporized and injected into a column, and separation occurs based on the compound's boiling point and its interaction with the stationary phase. researchgate.net

A typical GC analysis would employ a capillary column (e.g., with a 5% SE-30 stationary phase) and a flame ionization detector (FID). asianpubs.orgysu.edu The retention time, the time it takes for the compound to travel through the column, is a characteristic identifier, while the peak area in the resulting chromatogram is proportional to the amount of the compound present.

Table 3: Illustrative Gas Chromatography Parameters

Parameter Condition
Column Fused silica (B1680970) capillary, SE-54 (or similar)
Carrier Gas Helium or Nitrogen
Injection Temperature 275 °C
Oven Program 150 °C initial, ramp to 250 °C

High-Performance Liquid Chromatography is one of the most widely used techniques for purity assessment and quantitative analysis of organic compounds, particularly those that are non-volatile or thermally sensitive. rdd.edu.iq Reversed-phase HPLC (RP-HPLC) is especially suitable for naphthalene derivatives. nih.gov

In a typical RP-HPLC setup for this compound, the compound would be separated on a nonpolar stationary phase (e.g., a C18 column) with a polar mobile phase, such as a mixture of acetonitrile and water. rdd.edu.iqnih.gov Detection is commonly achieved using a UV detector set to one of the compound's absorption maxima. The resulting chromatogram provides the retention time and peak area, allowing for qualitative identification and precise quantification of purity. acs.org

Table 4: Typical High-Performance Liquid Chromatography Parameters

Parameter Condition
Column ODS-C18 (150 x 4.6 mm)
Mobile Phase Acetonitrile/Water gradient
Flow Rate 1.0 mL/min
Detection UV Absorbance at 225 nm or 285 nm

Thin-Layer Chromatography is a simple, rapid, and cost-effective method used extensively in synthetic organic chemistry to monitor the progress of a reaction. orgchemboulder.com During the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. nih.govlibretexts.org

A small aliquot of the reaction mixture is spotted onto a TLC plate coated with an adsorbent like silica gel. orgchemboulder.com The plate is then developed in a suitable solvent system. The separated spots are visualized, often using a UV lamp, as naphthalene derivatives are typically UV-active. researchgate.net The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated. A successful reaction is indicated by the disappearance of the reactant spots and the appearance of a new spot corresponding to the product.

Table 5: Hypothetical TLC Data for Reaction Monitoring

Compound Rf Value (Hexane/Ethyl Acetate 4:1)
Starting Material 1 0.70
Starting Material 2 0.25

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. royalsocietypublishing.org If this compound can be obtained as a suitable single crystal, this technique can provide unambiguous proof of its chemical structure and stereochemistry.

Table 6: Representative Crystallographic Data for a Naphthalene Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~13.7
b (Å) ~4.6
c (Å) ~17.8
β (°) ~109.7
Volume (ų) ~1050

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Transformations

The presence of a reactive chloromethyl group makes 1-(chloromethyl)naphthalene-6-acetonitrile an ideal candidate for a variety of catalytic cross-coupling reactions. Future research is anticipated to focus on palladium-catalyzed reactions, which have shown efficacy with similar chloromethyl naphthalene (B1677914) derivatives. acs.orgacs.orgresearchgate.net These could include Suzuki, Sonogashira, and Stille couplings, allowing for the introduction of a wide range of aryl, alkynyl, and stannyl (B1234572) groups, respectively. Such transformations would enable the synthesis of a diverse library of novel naphthalene-based compounds with tunable electronic and photophysical properties.

Furthermore, the development of dearomatization reactions catalyzed by transition metals like palladium presents an exciting frontier. acs.orgacs.orgresearchgate.net By activating the naphthalene core, it may be possible to convert the aromatic system into highly functionalized three-dimensional carbocycles. This would open up pathways to complex molecular architectures that are otherwise difficult to access. The acetonitrile (B52724) group, in this context, could serve as a key functional handle for subsequent modifications.

Green Chemistry Approaches in Synthesis

Future synthetic strategies for this compound and its derivatives will likely be guided by the principles of green chemistry. This includes the use of environmentally benign solvents, catalysts, and energy sources. Microwave-assisted organic synthesis, for instance, has been shown to accelerate reactions and improve yields for various naphthalene derivatives, and its application in the synthesis and functionalization of this compound is a promising area of investigation. mdpi.com

The exploration of solid-supported catalysts, such as Nafion® NR50, could offer advantages in terms of catalyst recovery and reuse, minimizing waste and environmental impact. mdpi.com Additionally, developing one-pot, multi-component reactions would enhance the efficiency and atom economy of synthetic routes to complex molecules derived from this compound. nih.gov The direct C-H functionalization of the naphthalene ring, a strategy gaining prominence in organic synthesis, could provide more direct and waste-reducing pathways to substituted derivatives. nih.govanr.fr

Exploration of New Derivatization Pathways

The dual functionality of this compound offers a rich platform for the exploration of novel derivatization pathways. The chloromethyl group can be readily converted into other functional groups such as amines, ethers, and esters, providing access to a wide array of derivatives. The acetonitrile moiety is also highly versatile and can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic systems.

The combination of these two reactive sites allows for the stepwise or simultaneous introduction of different functionalities, leading to the creation of complex and multifunctional molecules. For example, the chloromethyl group could be used as an anchor to a polymer backbone, while the acetonitrile group is elaborated into a biologically active pharmacophore. The synthesis of novel naphthalene-based polymers and functional materials through the derivatization of this compound is a particularly promising avenue.

Advanced Computational Modeling and Prediction

Advanced computational modeling, particularly using Density Functional Theory (DFT), will be instrumental in predicting the properties and reactivity of this compound and its derivatives. researchgate.netajpchem.orgiau.iracs.org DFT calculations can provide insights into the electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential, which are crucial for understanding the molecule's reactivity and potential applications in materials science. researchgate.netresearchgate.net

Computational studies can be employed to:

Predict the regioselectivity of further aromatic substitutions on the naphthalene ring.

Model the reaction mechanisms of catalytic transformations, aiding in the optimization of reaction conditions.

Simulate the electronic and optical properties of novel derivatives for applications in organic electronics.

Investigate the non-covalent interactions that govern its assembly in supramolecular structures.

The following table illustrates the types of data that can be generated through computational modeling for a hypothetical series of derivatives.

Derivative of this compoundHOMO (eV)LUMO (eV)Band Gap (eV)Predicted Application
Phenyl-substituted (via Suzuki coupling)-5.8-2.13.7Organic Light-Emitting Diode (OLED) Emitter
Pyridyl-substituted (via Suzuki coupling)-6.0-2.53.5Electron Transport Material
Thienyl-substituted (via Stille coupling)-5.6-2.03.6Organic Photovoltaic (OPV) Donor
Carboxylic acid derivative (hydrolyzed nitrile)-6.2-1.94.3pH-responsive Sensor

Integration into Supramolecular Chemistry and Nanomaterials (excluding specific material properties)

The planar aromatic structure of the naphthalene core, combined with the potential for introducing various functional groups, makes this compound an attractive building block for supramolecular chemistry and the construction of nanomaterials. The acetonitrile group, in particular, can participate in hydrogen bonding and coordination with metal ions, driving the self-assembly of molecules into well-defined architectures.

Future research could explore the design of derivatives that self-assemble into nanostructures such as nanofibers, vesicles, or organogels. nih.govrsc.org The incorporation of this molecule into larger supramolecular systems, such as rotaxanes and catenanes, could lead to the development of molecular machines and switches. Furthermore, the functionalization of nanoparticles with derivatives of this compound could impart specific recognition or catalytic properties to these materials. The study of how molecular structure dictates the morphology and stability of these supramolecular assemblies will be a key area of investigation. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 1-(Chloromethyl)naphthalene-6-acetonitrile with high purity for toxicological studies?

  • Methodological Answer : Synthesis should prioritize regioselective chloromethylation at the naphthalene ring’s 1-position, followed by nitrile functionalization at the 6-position. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is recommended to achieve >98% purity. Quality control should include nuclear magnetic resonance (NMR) for structural validation and gas chromatography-mass spectrometry (GC-MS) for purity assessment. Standardized protocols for handling halogenated intermediates, such as inert atmosphere conditions, are critical to avoid side reactions .

Q. Which analytical techniques are most effective for characterizing this compound in environmental or biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV-Vis detection (λ = 254 nm) is suitable for quantifying the compound in aqueous samples. For trace-level detection in biological tissues, liquid chromatography-tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in positive ion mode provides high sensitivity. Solid-phase extraction (SPE) with C18 cartridges is recommended for sample pre-concentration. Cross-validation with nuclear magnetic resonance (NMR) ensures structural integrity .

Q. How should researchers design preliminary toxicity screening for this compound?

  • Methodological Answer : Begin with in vitro assays such as the Ames test (for mutagenicity) and MTT assays (for cytotoxicity in human cell lines like HepG2 or A549). Dose-response curves should span 0.1–100 µM, with positive controls (e.g., naphthalene derivatives). In vivo acute toxicity studies in rodents (OECD TG 423) should use oral or inhalation routes, monitoring systemic effects (e.g., hepatic enzymes, respiratory function) as outlined in Table B-1 .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported toxicity data for chlorinated naphthalene derivatives across experimental models?

  • Methodological Answer : Conduct systematic reviews with strict inclusion criteria (e.g., peer-reviewed studies, standardized exposure routes) and risk-of-bias assessments (Table C-6/C-7). For example, evaluate dose randomization and outcome reporting consistency . Meta-analyses should account for interspecies variability (e.g., cytochrome P450 metabolism differences) and adjust for confounding factors like solvent carriers. Computational toxicology tools (e.g., QSAR models) can bridge mechanistic gaps .

Q. How can researchers elucidate the metabolic pathways of this compound in mammalian systems?

  • Methodological Answer : Use hepatic microsomal assays (S9 fractions) with NADPH cofactors to identify phase I metabolites. LC-HRMS (high-resolution mass spectrometry) paired with isotopic labeling tracks metabolic transformations, such as glutathione conjugation at the chloromethyl group. In vivo studies in rodents should collect urine and plasma at timed intervals, correlating metabolite profiles with toxicokinetic parameters (e.g., AUC, half-life) .

Q. What experimental models are suitable for studying the environmental persistence of this compound in aquatic ecosystems?

  • Methodological Answer : Simulate aquatic degradation using OECD 309 guidelines: expose the compound to natural water-sediment systems under aerobic/anaerobic conditions. Monitor degradation products via GC-MS and quantify half-lives. For bioaccumulation potential, use OECD 305 dietary exposure models in fish (e.g., rainbow trout), measuring bioconcentration factors (BCFs) in liver and adipose tissues .

Q. How should researchers address gaps in genomic toxicity data for halogenated naphthalene derivatives?

  • Methodological Answer : Combine transcriptomic profiling (RNA-seq) in exposed cell lines with CRISPR-Cas9 screens to identify susceptibility genes (e.g., DNA repair pathways). Validate findings using transgenic rodent models (e.g., GSTM1-null mice) to assess metabolic activation pathways. Prioritize endpoints listed in Figure 6-1, such as genotoxicity and oxidative stress markers .

Methodological Resources

  • Literature Screening : Follow ATSDR’s inclusion criteria (Table B-1) to prioritize studies on exposure routes (inhalation, oral) and systemic effects (hepatic, respiratory) .
  • Data Validation : Use risk-of-bias questionnaires (Table C-6/C-7) to assess study reliability, focusing on dose randomization and outcome reporting .
  • Environmental Monitoring : Refer to Section B.1.1 for partitioning studies (air, water, sediment) and biomonitoring protocols in occupational populations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.